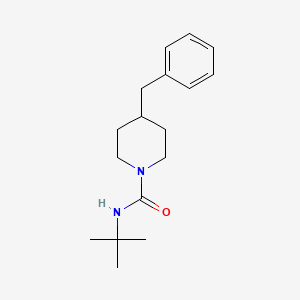![molecular formula C34H22N4O6 B5401705 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mecanismo De Acción
The mechanism of action of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the formation of new blood vessels, which are essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its high potency and selectivity for cancer cells, which makes it an ideal candidate for further development as an anti-cancer drug. However, one of the main limitations of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One potential avenue is the modification of the chemical structure of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone to improve its solubility and pharmacokinetic properties. Another potential direction is the investigation of the use of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its potential applications in other fields, such as material science and electronics.
Métodos De Síntesis
The synthesis of 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a multi-step process that starts with the preparation of 4-aminophenol, which is then reacted with 4-fluoroaniline to produce 4-(4-aminophenoxy)aniline. This intermediate is then reacted with 2,6-dibromo-4-nitrophenyl isocyanide to produce 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.
Aplicaciones Científicas De Investigación
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research. Studies have shown that 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer drug.
Propiedades
IUPAC Name |
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4O6/c35-19-1-9-23(10-2-19)43-25-13-5-21(6-14-25)37-31(39)27-17-29-30(18-28(27)32(37)40)34(42)38(33(29)41)22-7-15-26(16-8-22)44-24-11-3-20(36)4-12-24/h1-18H,35-36H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNUMXRKPATMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5401624.png)
![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)


![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)

![6-cyclopentyl-3-{[(3,3-dimethylcyclohexyl)amino]methyl}-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5401694.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![4-({2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5401715.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)